molecular formula C8H16O B14140296 [(1R,2S)-2-Methylcyclohexyl]methanol CAS No. 3937-45-9

[(1R,2S)-2-Methylcyclohexyl]methanol

Cat. No.: B14140296
CAS No.: 3937-45-9
M. Wt: 128.21 g/mol
InChI Key: NIDINIHOPRFWFJ-YUMQZZPRSA-N
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Description

[(1R,2S)-2-Methylcyclohexyl]methanol is a chiral alcohol with the molecular formula C8H16O. This compound is characterized by a cyclohexane ring substituted with a methyl group and a methanol group at specific stereochemical positions. The stereochemistry of this compound is denoted by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-Methylcyclohexyl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, [(1R,2S)-2-Methylcyclohexanone], using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the large-scale production of the compound with high enantiomeric purity. The reaction conditions typically include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-Methylcyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: [(1R,2S)-2-Methylcyclohexanone] or [(1R,2S)-2-Methylcyclohexanoic acid].

    Reduction: [(1R,2S)-2-Methylcyclohexane].

    Substitution: [(1R,2S)-2-Methylcyclohexyl]chloride or [(1R,2S)-2-Methylcyclohexyl]bromide.

Scientific Research Applications

[(1R,2S)-2-Methylcyclohexyl]methanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-Methylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

[(1R,2S)-2-Methylcyclohexyl]methanol can be compared with other similar compounds, such as:

    [(1R,2S)-2-Phenylcyclohexyl]methanol: This compound has a phenyl group instead of a methyl group, which significantly alters its chemical properties and applications.

    [(1R,2S)-2-Methylcyclohexanone]: The ketone analog of this compound, which has different reactivity and applications.

    [(1R,2S)-2-Methylcyclohexanoic acid]: The carboxylic acid analog, which is more acidic and has different uses in organic synthesis.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a methyl and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

3937-45-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

[(1R,2S)-2-methylcyclohexyl]methanol

InChI

InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

NIDINIHOPRFWFJ-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CCCC[C@H]1CO

Canonical SMILES

CC1CCCCC1CO

Origin of Product

United States

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